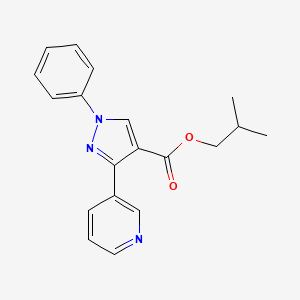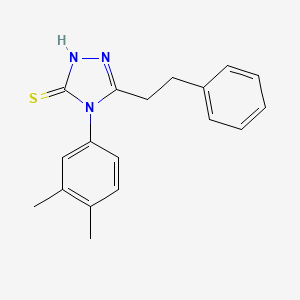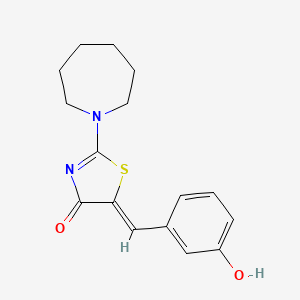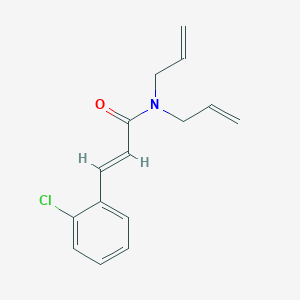
isobutyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multicomponent reactions (MCR) employing isobutyl ethylacetoacetate, aryl aldehydes, and malononitrile with catalysts like BF3:OEt2. This process leads to the formation of isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates, showcasing the adaptability and efficiency of MCR in synthesizing complex molecules (Kumar et al., 2013).
Molecular Structure Analysis
Single-crystal X-ray structural analysis provides insights into the molecular structure of these compounds, revealing a flattened-boat conformation of the pyran ring, which is crucial for understanding the chemical behavior and reactivity of these molecules (Kumar et al., 2013).
Chemical Reactions and Properties
The diverse chemical reactions and properties of isobutyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate derivatives are highlighted by their synthesis and functionalization. The reaction mechanism, involving intermediate formation and the impact of substituents on the compound's reactivity, underscores the compound's versatility in chemical synthesis (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties, such as thermal stability and crystal packing, are determined by X-ray diffraction studies and DFT calculations, providing a comprehensive understanding of the compound's stability under various conditions. Such analyses are crucial for applications that require specific physical characteristics (Prasad et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-methylpropyl 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14(2)13-24-19(23)17-12-22(16-8-4-3-5-9-16)21-18(17)15-7-6-10-20-11-15/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLBLCSULJFODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CN(N=C1C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxy-5-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5834333.png)
![N-(2-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5834338.png)
![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5834344.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834352.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5834360.png)
![2-butyl-5-(4-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5834363.png)
![4-bromo-N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5834379.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834383.png)

![N-(3-chloro-2-methylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5834391.png)


![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5834417.png)
![1-[4-(phenylsulfonyl)phenyl]piperidine](/img/structure/B5834423.png)